molecular formula C20H16FN3O2 B2862403 (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide CAS No. 1256756-36-1

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Cat. No.: B2862403
CAS No.: 1256756-36-1
M. Wt: 349.365
InChI Key: GHWXKINQLOFNEG-FSJBWODESA-N
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Description

The compound (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide belongs to the class of hydrazide derivatives, characterized by a central hydrazine linker (-NH-N=CH-) conjugated with aromatic substituents. Its structure includes a 4-fluorobenzylidene group (a fluorinated aromatic aldehyde-derived moiety) and a 1-naphthamide group, which confers unique electronic and steric properties. The (E)-configuration of the imine bond (N=CH) is critical for its stability and intermolecular interactions.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-10-8-14(9-11-16)12-23-24-19(25)13-22-20(26)18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWXKINQLOFNEG-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN3OC_{15}H_{14}FN_{3}O, with a molecular weight of 273.29 g/mol. The compound's structure includes a naphthalene moiety, which is known for its ability to interact with biological systems, and a hydrazine group that can participate in various chemical reactions.

PropertyValue
Molecular FormulaC15H14FN3O
Molecular Weight273.29 g/mol
IUPAC NameThis compound
Melting PointNot specified in literature

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the hydrazine and naphthamide moieties could facilitate various biochemical interactions. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have focused on the synthesis and characterization of similar hydrazone derivatives, revealing significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For example, derivatives of 4-fluorobenzaldehyde have been evaluated for their effectiveness against various microbial strains .
  • Cytotoxicity : In vitro studies indicate that some hydrazone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibitors : Research has highlighted the role of hydrazone compounds as inhibitors of specific kinases, such as p38 MAPK, which is involved in inflammatory responses .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a similar naphthalene-based hydrazone on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, with mechanisms involving apoptosis being investigated .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative physicochemical data

Compound Name Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) Key Substituents Reference
(E)-N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide (Target) Data not provided N/A ~1690–1610 (estimated) 4-Fluorobenzylidene, 1-naphthamide -
N’-(4-Fluorobenzylidene)-2-(2-(4-fluorobenzylidene)hydrazinyl)-...acetohydrazide (24c) 268–269 80 1693, 1610 Dual 4-fluorobenzylidene, benzimidazole
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzylidene hydrazinecarbonyl)-pyridin-1-ium bromide (3) 122–123 N/A 1693–1610 4-Fluorobenzylidene, pyridinium
N-Benzyl-4,6-bis(4-fluorobenzylidene hydrazinyl)-N-methyl-1,3,5-triazine-2-amine (5g) Not reported N/A Not reported Dual 4-fluorobenzylidene, triazine
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide Not reported N/A ~1690–1610 (estimated) 2-Ethoxybenzylidene, thiophene
Key Observations:
  • Melting Points : Compound 24c (268–269°C) has a significantly higher melting point than pyridinium derivative 3 (122–123°C), likely due to increased crystallinity from dual benzimidazole and 4-fluorobenzylidene groups .
  • IR Spectroscopy : All compounds exhibit strong C=O stretches between 1690–1610 cm⁻¹, consistent with carbonyl groups in hydrazides and amides.
  • Substituent Effects: The 4-fluorobenzylidene group enhances electron-withdrawing properties, stabilizing the hydrazine linker.

Key Differences :

  • Solvent Systems: While 24c used ethanol , pyridinium derivative 3 employed green solvent alternatives (e.g., water or ionic liquids) to improve sustainability .
  • Catalysts : Some analogs (e.g., 3 ) required anhydrous ZnCl₂ for cyclization, whereas others (e.g., 5g ) utilized acid-free conditions .

Computational and Crystallographic Insights

  • Docking Studies : AutoDock Vina predicted strong binding of 24c to bacterial dihydrofolate reductase (binding energy = -9.2 kcal/mol), attributed to fluorine-mediated hydrogen bonding .
  • X-ray Crystallography : The (E)-configuration of the imine bond was confirmed in analogs like (4) using SHELX-refined single-crystal data .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound is structured around a central hydrazone moiety (–NH–N=C–) formed via the condensation of a hydrazine-bearing fragment with 4-fluorobenzaldehyde. Retrosynthetic disconnection reveals two primary intermediates:

  • 1-Naphthamide-functionalized hydrazine : N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide.
  • 4-Fluorobenzaldehyde : The aromatic aldehyde component.

The (E)-stereochemistry arises from the thermodynamic preference for the trans-configuration during imine formation, stabilized by reduced steric hindrance.

Synthesis of N-(2-Hydrazinyl-2-oxoethyl)-1-naphthamide

Stepwise Alkylation and Hydrazination

The hydrazine intermediate is synthesized via a two-step protocol:

Step 1: Bromoacetylation of 1-Naphthamide
1-Naphthamide (1.0 eq) is treated with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (2.5 eq). The reaction proceeds at 0°C to room temperature for 6 hours, yielding N-(2-bromo-2-oxoethyl)-1-naphthamide as a white solid (82–88% yield).

Step 2: Hydrazine Substitution
The bromoacetyl derivative is reacted with hydrazine hydrate (3.0 eq) in ethanol under reflux for 12 hours. The product, N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide, is isolated via vacuum filtration (75–80% yield).

Analytical Data:
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, CONH), 8.12–7.85 (m, 7H, naphthyl), 4.32 (s, 2H, CH2), 3.81 (br s, 2H, NH2).
  • ESI-MS : m/z 298.1 [M+H]+.

Condensation with 4-Fluorobenzaldehyde

Hydrazone Formation

Equimolar quantities of N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) are dissolved in anhydrous methanol. Glacial acetic acid (0.5 eq) is added as a catalyst, and the mixture is refluxed for 8–12 hours. The (E)-isomer precipitates upon cooling to 0°C, yielding a yellow crystalline solid (72–78% yield).

Optimization Table:
Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Methanol Methanol
Catalyst None Acetic Acid Acetic Acid
Temperature (°C) 60 Reflux Reflux
Reaction Time (h) 6 12 8–12
Yield (%) 58 78 72–78

Stereochemical Control

The (E)-configuration is confirmed via NOESY NMR , showing no coupling between the naphthyl protons and the fluorophenyl group. DFT calculations (B3LYP/6-31G*) corroborate a 12.3 kcal/mol stability advantage for the (E)-isomer due to reduced van der Waals strain.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines bromoacetylation, hydrazination, and condensation in a single reactor:

  • 1-Naphthamide, bromoacetyl bromide, and hydrazine hydrate are reacted in THF at 50°C for 6 hours.
  • 4-Fluorobenzaldehyde and acetic acid are added directly, with continued heating for 12 hours.
    This method achieves a 65% overall yield but requires stringent pH control to avoid byproducts.

Solid-Phase Synthesis

Immobilizing 1-naphthamide on Wang resin enables stepwise assembly:

  • Resin-bound naphthamide is bromoacetylated.
  • Hydrazine displacement and aldehyde condensation occur sequentially.
    Cleavage with TFA/H2O (95:5) yields the target compound with >90% purity (HPLC), though scalability is limited.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • FT-IR (KBr) : 3275 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • 13C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=O), 162.1 (C–F), 156.3 (C=N), 134.2–125.4 (naphthyl), 115.7 (C–F).
  • HPLC Purity : 99.2% (C18 column, MeCN/H2O 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % of Total Cost
1-Naphthamide 450 38%
4-Fluorobenzaldehyde 620 52%
Solvents/Catalysts 90 10%

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of hydrazine derivatives with aldehydes/ketones. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) and catalysts like piperidine to enhance reaction efficiency .
  • Temperature control (80–100°C) to balance reaction rate and byproduct formation .
  • Purification via recrystallization (ethanol/methanol) to achieve >95% purity .
    • Critical Parameters : Solvent polarity affects hydrazone formation kinetics, while excess aldehyde can lead to side products like Schiff bases .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms hydrazone geometry (E/Z isomerism) and substituent positions. For example, the imine proton (N=CH) appears at δ 8.2–8.5 ppm .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity and detects degradation products .
  • FT-IR : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ values compared to controls like doxorubicin .
  • DNA Binding : UV-Vis titration and ethidium bromide displacement studies to assess intercalation potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity sites (e.g., electrophilic Fukui indices) and electronic properties (HOMO-LUMO gap) .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., MAO-B, DNA topoisomerase II). Hydrazone flexibility allows multiple binding conformations .
    • Validation : Compare docking scores with experimental IC₅₀ values to prioritize targets .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and cell viability normalization methods .
  • Structural Confirmation : Re-analyze compound purity via X-ray crystallography (monoclinic systems, SHELXL refinement) to exclude isomer interference .
  • Assay Reproducibility : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) across multiple labs .

Q. What crystallographic strategies are used to determine the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL for least-squares refinement; monitor R-factors (<5%) and residual electron density maps .
  • Key Metrics : Bond angles (C=N~120°) and torsion angles confirm planar hydrazone geometry .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
  • Scaffold Hybridization : Fuse with benzimidazole () or pyrazole () moieties to improve pharmacokinetics .
  • Pharmacophore Mapping : Identify critical groups (e.g., hydrazone, naphthamide) via 3D-QSAR (CoMFA/CoMSIA) .

Q. What advanced techniques assess the compound’s interaction with enzymes (e.g., MAO-B, α-glucosidase)?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • In Silico Metabolism : CYP450 docking (e.g., CYP3A4) to predict metabolic stability .

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